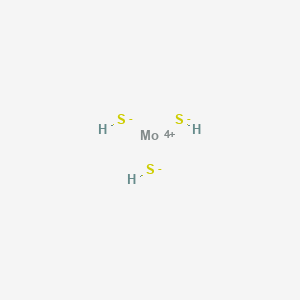
Molybdenum(4+);sulfanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum(4+);sulfanide, also known as molybdenum disulfide, is a compound with the chemical formula MoS₂. It is a two-dimensional layered material that exhibits unique properties, making it valuable in various applications. Molybdenum disulfide is known for its excellent lubricating properties, high thermal stability, and electrical conductivity .
准备方法
Synthetic Routes and Reaction Conditions
Molybdenum disulfide can be synthesized through several methods, including chemical vapor deposition, hydrothermal synthesis, and mechanical exfoliation. One common method involves the reaction of molybdenum trioxide (MoO₃) with hydrogen sulfide (H₂S) at high temperatures. The reaction is as follows:
MoO3+2H2S→MoS2+2H2O
Industrial Production Methods
In industrial settings, molybdenum disulfide is often produced by roasting molybdenite ore (MoS₂) in the presence of oxygen to form molybdenum trioxide, which is then reduced with hydrogen sulfide to produce molybdenum disulfide .
化学反应分析
Types of Reactions
Molybdenum disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Molybdenum disulfide can be oxidized to form molybdenum trioxide (MoO₃) using strong oxidizing agents such as nitric acid.
Reduction: It can be reduced back to molybdenum metal using reducing agents like hydrogen gas.
Substitution: Molybdenum disulfide can react with halogens to form molybdenum halides.
Major Products
Oxidation: MoS₂ + 3O₂ → 2MoO₃ + 2SO₂
Reduction: MoS₂ + 4H₂ → Mo + 2H₂S
Substitution: MoS₂ + 3Cl₂ → MoCl₆ + 2S
科学研究应用
Molybdenum disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogen evolution reactions.
Biology: Molybdenum disulfide is being explored for its potential in biosensors and bioimaging.
Medicine: Research is ongoing into its use in drug delivery systems and cancer therapy.
Industry: It is widely used as a solid lubricant in machinery and as an additive in lubricating oils.
作用机制
The mechanism by which molybdenum disulfide exerts its effects is primarily through its layered structure, which allows for easy intercalation and deintercalation of ions. This property is particularly useful in applications such as energy storage and catalysis. The molecular targets and pathways involved include the interaction with hydrogen ions in hydrogen evolution reactions and the facilitation of electron transfer processes .
相似化合物的比较
Molybdenum disulfide is often compared with other transition metal dichalcogenides such as tungsten disulfide (WS₂) and titanium disulfide (TiS₂). While all these compounds share similar layered structures, molybdenum disulfide is unique due to its higher electrical conductivity and better catalytic properties. Other similar compounds include:
- Tungsten disulfide (WS₂)
- Titanium disulfide (TiS₂)
- Rhenium disulfide (ReS₂)
Molybdenum disulfide stands out for its combination of lubricating properties, thermal stability, and electrical conductivity, making it a versatile material for various applications .
属性
CAS 编号 |
437609-07-9 |
|---|---|
分子式 |
H3MoS3+ |
分子量 |
195.2 g/mol |
IUPAC 名称 |
molybdenum(4+);sulfanide |
InChI |
InChI=1S/Mo.3H2S/h;3*1H2/q+4;;;/p-3 |
InChI 键 |
JASQDSMDBUGEAO-UHFFFAOYSA-K |
规范 SMILES |
[SH-].[SH-].[SH-].[Mo+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine](/img/structure/B14236716.png)
![[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene](/img/structure/B14236722.png)
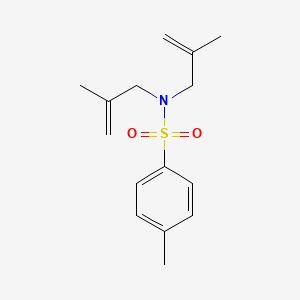
![Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]-](/img/structure/B14236726.png)
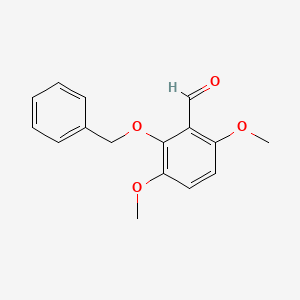
![{({4-[(Trimethylsilyl)ethynyl]phenyl}methylene)bis[(1H-pyrrole-5,2-diyl)]}bis[(3,5-di-tert-butylphenyl)methanone]](/img/structure/B14236749.png)
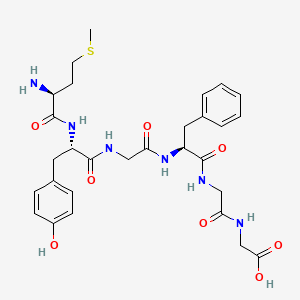
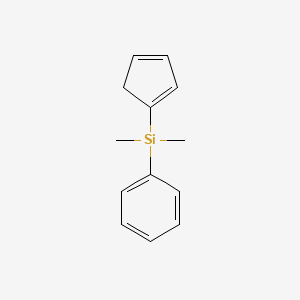
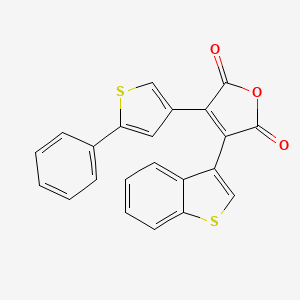
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxobutan-2-yl]-4-methoxy-N-methylbenzamide](/img/structure/B14236771.png)
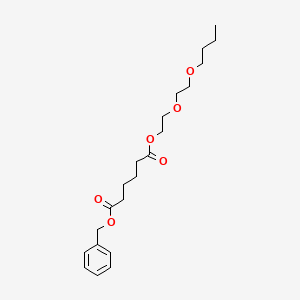
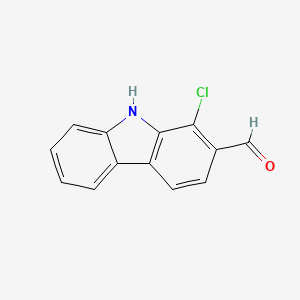
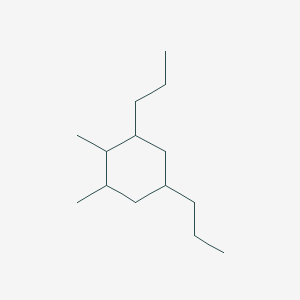
![2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-](/img/structure/B14236799.png)
